(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
(5E)-5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 5-arylidene substituent in the E-configuration. The 2-hydroxyphenyl group at position 5 introduces hydrogen-bonding capacity and electronic effects, distinguishing it from other TZD analogs. Its molecular formula is C₁₀H₇NO₃S (MW: 221.23 g/mol), with a ChemSpider ID of 934394-89-5 . TZDs are known for diverse bioactivities, including antimicrobial, antiviral, and enzyme-inhibitory properties, making this compound a focus of medicinal chemistry research.
Properties
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-94-6 | |
| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The double bond in the thiazolidine ring can be reduced to form a saturated thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the p53 or NF-κB pathways.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The core TZD scaffold is modified at position 5 with arylidene or heteroarylidene groups. Key structural analogs include:
Key Observations :
- Hydroxyphenyl vs. Methoxy/Amino Groups: The hydroxyl group in the target compound enhances solubility and hydrogen-bonding interactions compared to lipophilic methoxy or basic amino substituents .
- Fluorinated Derivatives : Fluorine substitution (e.g., 2,4-difluorophenyl) improves metabolic stability and membrane permeability .
- Heterocyclic Variations : Thiophene and indole substituents expand electronic conjugation, influencing receptor binding (e.g., HIV-1 RT inhibition in ).
Activity Trends :
Physicochemical Properties
Key Insights :
- The hydroxyl group reduces logP (increased hydrophilicity) compared to methoxy or thiophene analogs.
- Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds.
Biological Activity
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione derivatives, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
- Molecular Formula : CHNOS
- Molecular Weight : 221.23 g/mol
- CAS Number : 934394-89-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical signaling pathways. Notably:
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase and lipoxygenase enzymes, reducing inflammatory responses.
- Anticancer Activity : It is believed to induce apoptosis in cancer cells through modulation of the p53 and NF-κB signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines such as K562 (IC values from 8.5 μM to 14.9 μM) and HeLa cells (IC values ranging from 8.9 μM to 15.1 μM) .
- Mechanisms of Action : Apoptotic pathways were activated in treated cancer cells, indicating a potential for therapeutic development .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity:
- In Vitro Studies : The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Table of Biological Activities
| Activity Type | Cell Line/Organism | IC Values (μM) | Reference |
|---|---|---|---|
| Anticancer | K562 | 8.5 - 14.9 | |
| Anticancer | HeLa | 8.9 - 15.1 | |
| Antibacterial | Gram-positive bacteria | Not specified |
Case Study: Cytotoxicity Mechanisms
A detailed investigation into the mechanisms of action revealed that compounds similar to this compound induced apoptosis through both extrinsic and intrinsic pathways in cancer cells. This was confirmed by flow cytometry assays and Western blot analyses showing increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Q & A
Q. How can researchers mitigate off-target effects in kinase inhibition assays?
- Strategies :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-target hits (e.g., CDK2, JAK3).
- Covalent Modification : Introduce acrylamide warheads for irreversible binding to cysteine residues in specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
